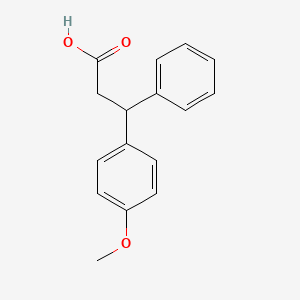

3-(4-Methoxyphenyl)-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXXQSFDCHDCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 4 Methoxyphenyl 3 Phenylpropanoic Acid

Conventional Synthetic Routes

Conventional methods for the synthesis of 3-(4-methoxyphenyl)-3-phenylpropanoic acid are well-established and often involve multi-step procedures. These routes are characterized by the use of classical organic reactions and reagents.

Friedel-Crafts Acylation Approaches

A common strategy for the synthesis of aryl-substituted alkanoic acids involves the Friedel-Crafts acylation reaction. This approach typically consists of two main steps: the acylation of an aromatic compound to form a keto acid, followed by the reduction of the ketone functionality.

In the context of 3-(4-methoxyphenyl)-3-phenylpropanoic acid, a plausible synthetic pathway begins with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640). This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid wikipedia.orggoogle.com. The electrophilic acylium ion, generated from succinic anhydride and the Lewis acid, attacks the electron-rich anisole ring, predominantly at the para position due to the directing effect of the methoxy (B1213986) group.

The subsequent step involves the reduction of the ketone group in 4-(4-methoxyphenyl)-4-oxobutanoic acid to a methylene (B1212753) group. Two classical reduction methods are particularly suitable for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl), to reduce the ketone byjus.comorganic-chemistry.org. The reaction is particularly effective for aryl-alkyl ketones byjus.com.

Wolff-Kishner Reduction : This reduction is carried out under basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol masterorganicchemistry.comwikipedia.orgnumberanalytics.comlibretexts.org. This method is advantageous for substrates that are sensitive to acidic conditions organic-chemistry.orgmasterorganicchemistry.com.

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Anisole, Succinic anhydride, AlCl₃ | 4-(4-methoxyphenyl)-4-oxobutanoic acid |

| 2 | Ketone Reduction | Clemmensen: Zn(Hg), conc. HCl | 4-(4-methoxyphenyl)butanoic acid |

| Wolff-Kishner: N₂H₄, KOH, ethylene glycol, heat |

Hydroarylation of Cinnamic Acid Derivatives

A more direct approach to the synthesis of 3-(4-methoxyphenyl)-3-phenylpropanoic acid involves the hydroarylation of cinnamic acid derivatives. This method relies on the acid-catalyzed addition of an arene across the double bond of a cinnamic acid.

Specifically, the reaction of trans-cinnamic acid with anisole in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) has been reported to yield 3-(4-methoxyphenyl)-3-phenylpropanoic acid. This reaction proceeds under acidic conditions where the p-TSA protonates the double bond of cinnamic acid, generating a carbocation intermediate. The electron-rich anisole then acts as a nucleophile, attacking the carbocation to form the final product. This method is often favored for its atom economy and the direct formation of the desired carbon skeleton. The use of a strong acid catalyst like p-TSA is crucial for activating the cinnamic acid derivative towards nucleophilic attack by the arene scispace.comrsc.orgresearchgate.net. While the search results highlight the feasibility of this reaction, specific details regarding reaction conditions and yields were not extensively provided.

Amidation and Acylation Reactions from Precursors

Synthetic routes involving amidation and acylation reactions often utilize precursors that are strategically functionalized for subsequent transformations. One such approach could involve the use of a Weinreb amide. For instance, a precursor such as 3-phenylpropanoic acid could be converted to its corresponding Weinreb amide, N-methoxy-N-methyl-3-phenylpropanamide. This intermediate can then react with a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, to form a ketone sigmaaldrich.compsu.edu. The resulting ketone can subsequently be reduced to the target carboxylic acid. This multi-step process allows for the controlled formation of the carbon-carbon bond between the phenylpropanoyl moiety and the 4-methoxyphenyl (B3050149) group.

Another potential route involves the direct amidation of a suitable carboxylic acid with 4-anisidine. For example, the amidation of pentanoic acid with 4-anisidine has been demonstrated using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. A similar strategy could be envisioned for a 3-phenylpropanoic acid derivative. Following the formation of the amide, further synthetic manipulations would be necessary to arrive at the final carboxylic acid product.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Weinreb Amide Formation | 3-Phenylpropanoic acid | SOCl₂, N,O-Dimethylhydroxylamine hydrochloride | N-methoxy-N-methyl-3-phenylpropanamide |

| 2 | Grignard Reaction | N-methoxy-N-methyl-3-phenylpropanamide | 4-Methoxyphenylmagnesium bromide | 1-(4-methoxyphenyl)-3-phenylpropan-1-one |

| 3 | Oxidation/Rearrangement | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | (Not specified in search results) | 3-(4-Methoxyphenyl)-3-phenylpropanoic acid |

Non-Conventional Synthesis Techniques

To overcome some of the limitations of conventional synthesis, such as long reaction times and harsh conditions, non-conventional energy sources like microwave irradiation and high-intensity ultrasound have been explored. These techniques can lead to significant rate enhancements and improved energy efficiency.

Microwave (MW) Irradiation-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods google.commdpi.comchemsrc.comstackexchange.com.

In the context of synthesizing compounds structurally related to 3-(4-methoxyphenyl)-3-phenylpropanoic acid, microwave irradiation has been shown to be highly effective. For example, the synthesis of a bis-tetronic acid derivative involving a 4-methoxyphenyl group saw a significant reduction in reaction time from 24 hours with conventional heating to just 15 minutes under microwave irradiation, with an increase in yield from 59% to 83% nih.gov. Microwave assistance has also been successfully applied to the synthesis of various cinnamic acid derivatives, which are key precursors in some of the conventional routes to the target molecule nih.govresearchgate.net. Furthermore, microwave irradiation has been shown to have an accelerating effect on intramolecular Friedel-Crafts acylation reactions, which could be relevant for cyclization reactions of related precursors scirp.org.

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 24 hours | 59% |

| Microwave Irradiation | 15 minutes | 83% |

High-Intensity Ultrasound (US) Application

The use of high-intensity ultrasound in chemical synthesis, also known as sonochemistry, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer nih.govscheikundeinbedrijf.nl.

Ultrasound has been successfully employed in various organic transformations, including the synthesis of heterocyclic compounds and the acceleration of metal-mediated reactions organic-chemistry.orgnih.govrsc.org. For instance, the ultrasound-assisted synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives of 2-(4-isobutylphenyl)propanoic acid demonstrated a significant reduction in reaction time (39–80 minutes) compared to conventional methods (10–36 hours), along with improved yields (65–80%) nih.govnih.gov. Similarly, ultrasound has been used to facilitate the synthesis of cinnamic acids, which are precursors to the target compound researchgate.net.

While a direct application of high-intensity ultrasound for the synthesis of 3-(4-methoxyphenyl)-3-phenylpropanoic acid was not found in the provided search results, the successful application of this technique to structurally similar compounds and precursor molecules suggests its high potential for an efficient and green synthesis of the title compound. Comparative studies have often shown that both microwave and ultrasound irradiation offer significant advantages over conventional heating, with the choice of method depending on the specific reaction and desired outcome jmaterenvironsci.comresearchgate.net.

Green Chemistry Considerations in Synthesis Development

The development of synthetic routes for pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govnumberanalytics.com The synthesis of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid can be designed or modified to be more environmentally benign by focusing on several key areas.

Key Green Chemistry Principles:

| Principle | Application in Synthesis of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid |

| Atom Economy | Designing syntheses, such as conjugate additions, that incorporate the maximum amount of starting materials into the final product, minimizing waste. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions. mdpi.com |

| Energy Efficiency | Employing methods like microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating. hielscher.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. mdpi.com This includes recyclable solid acid catalysts for Friedel-Crafts reactions or organocatalysts for Michael additions, which reduces waste and avoids toxic heavy metals. ijcps.orgnih.gov |

| Renewable Feedstocks | Sourcing starting materials from renewable biomass where possible, although this is a broader challenge for aromatic compounds. numberanalytics.com |

A greener approach to a Friedel-Crafts synthesis, for example, would replace stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste, with catalytic amounts of a recyclable solid acid. nih.govnih.gov Similarly, using alcohols as alkylating agents instead of toxic alkyl halides is a greener alternative, as the only byproduct is water. nih.gov The goal is to create a process that is not only efficient but also safe and sustainable. nih.govrsc.org

Retrosynthetic Analysis of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a potential synthetic route. For 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, two primary disconnection strategies are evident: a Friedel-Crafts alkylation approach and a conjugate addition (Michael) approach.

Route A: Friedel-Crafts Disconnection

This strategy involves disconnecting one of the aryl groups from the C3 position of the propanoic acid chain.

Disconnection (C-C bond): The bond between the C3 of the propanoic acid and the 4-methoxyphenyl (anisole) ring is disconnected. This is a logical disconnection for a Friedel-Crafts alkylation.

Synthons: This disconnection generates a carbocation synthon at C3 of the 3-phenylpropanoic acid derivative and an anisole anion synthon.

Synthetic Equivalents: The synthetic equivalent for the carbocation could be 3-phenyl-3-halopropanoic acid or cinnamoyl chloride followed by reduction. A more direct precursor would be cinnamic acid or its ester, which can be activated by a Brønsted or Lewis acid to react with anisole.

Starting Materials: This leads back to commercially available starting materials: Anisole and Cinnamic acid .

Route B: Conjugate Addition Disconnection

This approach focuses on disconnecting the bond between C2 and C3 of the propanoic acid backbone, which is characteristic of a conjugate addition reaction.

Disconnection (C-C bond): The bond between the C2 and C3 carbons is disconnected.

Synthons: This reveals a nucleophilic synthon corresponding to a phenylacetic acid enolate and an electrophilic synthon of a 4-methoxyphenyl methylene cation.

Synthetic Equivalents: The synthetic equivalent for the nucleophile is phenylacetic acid (or its ester). The electrophilic component can be derived from 4-methoxybenzaldehyde , which would be condensed with a malonic acid derivative in a Knoevenagel-type reaction followed by conjugate addition. A more direct route involves the conjugate addition of an organometallic reagent. For example, a 4-methoxyphenyl organocuprate could be added to an α,β-unsaturated ester like ethyl cinnamate.

Starting Materials: This route leads back to phenylacetic acid and 4-methoxybenzaldehyde or related derivatives.

Both retrosynthetic pathways offer viable routes to the target molecule using readily accessible precursors.

Optimization Strategies for Synthetic Yield and Selectivity

Optimizing a synthetic protocol is crucial for maximizing product yield and ensuring high purity and selectivity, which is vital for industrial applications. For the synthesis of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, key reaction parameters for either a Friedel-Crafts or conjugate addition pathway must be systematically varied. numberanalytics.com

Common parameters for optimization include:

Temperature: In Friedel-Crafts reactions, temperature control is critical. Higher temperatures can increase reaction rates but may also lead to undesirable side products and reduced selectivity. numberanalytics.comgoogle.com For instance, oxidation of similar compounds showed that selectivity decreases at higher temperatures. google.com

Solvent: The choice of solvent can significantly impact reaction rate and yield by affecting the solubility of reagents and the stability of intermediates. numberanalytics.com

Catalyst Concentration: The loading of the catalyst must be optimized. Too little catalyst may result in slow or incomplete conversion, while an excess can lead to side reactions or be economically inefficient. mdpi.com

Reaction Time: Monitoring the reaction over time allows for determination of the point at which the maximum yield is achieved before side reactions or product degradation become significant. mdpi.com

A Design of Experiments (DoE) approach can be used to efficiently explore the effects of these variables. The following table illustrates a hypothetical optimization for a Friedel-Crafts alkylation of anisole with cinnamic acid.

Hypothetical Optimization Data Table

| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|---|---|---|

| 1 | 10 | 25 | DCM | 12 | 45 | 85:15 |

| 2 | 20 | 25 | DCM | 12 | 65 | 90:10 |

| 3 | 20 | 50 | DCM | 6 | 78 | 88:12 |

| 4 | 20 | 50 | Nitrobenzene | 6 | 85 | 95:5 |

This systematic approach allows chemists to identify the optimal conditions for achieving high yield and the desired regioselectivity (i.e., para-substitution on the methoxy-activated ring). numberanalytics.com

Catalytic Systems in the Synthesis of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid

The choice of catalyst is fundamental to the success of the synthesis, dictating the reaction pathway, efficiency, and selectivity. Different catalytic systems are employed for the primary synthetic routes to 3-(4-Methoxyphenyl)-3-phenylpropanoic acid.

For Friedel-Crafts Alkylation Routes:

Lewis Acids: Traditional Friedel-Crafts chemistry heavily relies on strong Lewis acids. Catalysts such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are effective in activating the electrophile. nih.govrsc.orglibretexts.org However, these often need to be used in stoichiometric amounts and generate significant waste. nih.gov

Brønsted Acids: Strong protic acids like sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and triflic acid (TfOH) can also catalyze the alkylation of arenes with alkenes or alcohols. nih.govrsc.org

Solid Acid Catalysts: To address the environmental drawbacks of traditional catalysts, heterogeneous solid acids are a green alternative. Zeolites (like Hβ), clays, and silica-supported AlCl₃ can be used. ijcps.orgresearchgate.net These catalysts are easily separated from the reaction mixture and can often be recycled, simplifying purification and reducing waste. ijcps.org

For Conjugate Addition (Michael) Routes:

Organocatalysts: Asymmetric Michael additions can be facilitated by chiral organocatalysts to produce enantiomerically enriched products. Multifunctional thiourea-boronic acid hybrid catalysts, for example, have been designed to activate α,β-unsaturated carboxylic acids for direct conjugate addition. nih.govresearchgate.netrsc.org These catalysts work by forming borate (B1201080) complexes that activate the carboxylic acid while the thiourea (B124793) moiety helps to position the nucleophile. acs.org

Base Catalysts: Strong bases can be used to generate the nucleophilic enolate from a precursor like phenylacetic ester for addition to a Michael acceptor.

Transition Metal Catalysts: While less common for this specific transformation, palladium-based nanocatalysts have shown versatility in various carbon-carbon bond-forming reactions, including certain types of conjugate additions. researchgate.net

The selection of the catalytic system depends on the chosen synthetic route and is a key factor in optimizing the reaction for yield, selectivity, and sustainability.

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxyphenyl 3 Phenylpropanoic Acid

Electrophilic Aromatic Substitution Reactions on the Phenyl and Methoxyphenyl Moieties

The methoxyphenyl ring contains a methoxy (B1213986) group (-OCH₃), which is a strong activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. mnstate.edumasterorganicchemistry.com Conversely, the phenyl ring is substituted with the 3-(4-methoxyphenyl)propanoic acid group, which acts as a deactivating group due to its electron-withdrawing inductive effect.

The propanoic acid side chain attached to the benzylic carbon is a deactivating group and a meta-director. mnstate.edu Therefore, electrophilic attack on the unsubstituted phenyl ring would be directed to the meta position, but this ring is generally less reactive than the electron-rich methoxyphenyl ring.

Given these directing effects, electrophilic substitution is overwhelmingly favored to occur on the more activated methoxyphenyl ring. The primary products would be the result of substitution at the positions ortho to the methoxy group (C-3 and C-5), as the para position is already substituted.

Common EAS reactions would proceed as follows:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) would be introduced, primarily at the C-3 position of the methoxyphenyl ring.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to bromination at the C-3 position.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H), again favoring the C-3 position. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), would also occur on the activated methoxyphenyl ring. wikipedia.org However, the carboxylic acid group can coordinate with the Lewis acid, potentially deactivating the molecule or leading to side reactions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid (-COOH) functional group is a versatile site for chemical modification. Standard organic transformations can be applied to 3-(4-methoxyphenyl)-3-phenylpropanoic acid to yield a variety of derivatives.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) produces the corresponding ester. This is a reversible equilibrium-driven process.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine.

Reduction: The carboxylic acid can be reduced to a primary alcohol, 3-(4-methoxyphenyl)-3-phenylpropan-1-ol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids.

Conversion to Acyl Halide: As mentioned, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into the more reactive acyl chloride. This derivative serves as a key intermediate for synthesizing esters, amides, and for intramolecular Friedel-Crafts reactions. nih.gov

Mechanisms of Cyclization Reactions to Form Indanone Derivatives

One of the most significant reactions of 3-arylpropanoic acids, including 3-(4-methoxyphenyl)-3-phenylpropanoic acid, is intramolecular Friedel-Crafts acylation to form indanone derivatives. nih.govnih.gov This cyclization involves the acylation of one of the aromatic rings by the carboxylic acid moiety. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a resonance-stabilized acylium ion.

The mechanism involves two key steps:

Formation of the Acylium Ion: The carboxylic acid is first activated to generate a highly electrophilic acylium ion. This can be achieved through several methods:

Protonation by Strong Acid: In the presence of a strong protic acid (like sulfuric acid or polyphosphoric acid) or a superacid (like triflic acid), the carbonyl oxygen of the carboxylic acid is protonated. Subsequent loss of a water molecule generates the acylium ion. researchgate.net

Lewis Acid Catalysis: Lewis acids such as Tb(OTf)₃ can coordinate to the carbonyl oxygen, facilitating the formation of the acylium ion. nih.gov

Conversion to Acyl Chloride: The carboxylic acid can be converted to an acyl chloride, which then reacts with a Lewis acid (e.g., AlCl₃) to form the acylium ion. nih.gov

Intramolecular Electrophilic Attack: The generated acylium ion is then attacked by the electron-rich π-system of one of the aromatic rings. Given the electronic properties of 3-(4-methoxyphenyl)-3-phenylpropanoic acid, cyclization will preferentially occur onto the more activated methoxyphenyl ring. The attack occurs at the ortho position relative to the propanoic acid chain, leading to the formation of a new five-membered ring and a resonance-stabilized carbocation intermediate (a σ-complex).

Rearomatization: A proton is lost from the carbon atom where the electrophile attached, restoring the aromaticity of the ring and yielding the final indanone product.

Research has explored non-conventional methods like microwave (MW) and high-intensity ultrasound (US) to promote greener synthesis of 1-indanone (B140024) derivatives from 3-arylpropionic acids. nih.gov These methods can accelerate the reaction and improve yields.

| Catalyst/Reagent | Solvent | Temperature (°C) | Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tb(OTf)₃ (10 mol%) | Toluene | 150 | Q-Tube | 86 | researchgate.net |

| TfOH (3 eq.) | CHCl₃ (dry) | 110 | Q-Tube | 96 | researchgate.net |

| Tb(OTf)₃ | o-chlorobenzene | High Temp | Conventional | N/A | nih.gov |

| n-BuLi | N/A | -100 | Conventional | 76 (for 3-(2-bromophenyl)propionic acid) | nih.gov |

Oxidative Transformations of the Methoxy Group

The methoxy group on the phenyl ring can undergo oxidative transformations, although this is often more challenging than reactions at other parts of the molecule. The specific conditions required can lead to cleavage of the methyl-oxygen bond, converting the methoxy group into a hydroxyl group (phenol). This demethylation can be achieved with strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Furthermore, studies on related vanyl compounds (which possess a 3-methoxy-4-hydroxyphenyl structure) show that the side chain plays a crucial role in their oxidative conversion to fluorescent substances. scispace.com Oxidation of compounds like β-vanylpropionic acid with potassium ferricyanide (B76249) in an ammonia (B1221849) solution leads to the formation of a blue fluorescent product. scispace.com This reaction appears to require a side chain with at least two carbon atoms starting with a methylene (B1212753) group attached to the vanyl ring. scispace.com While 3-(4-methoxyphenyl)-3-phenylpropanoic acid lacks the 4-hydroxy group of a true vanyl compound, this research highlights the potential for oxidative reactions involving the substituted ring system.

Reductive Transformations of Amide Derivatives

Amide derivatives of 3-(4-methoxyphenyl)-3-phenylpropanoic acid, formed as described in section 3.2, can undergo reduction to form the corresponding amines. This transformation is a powerful tool in organic synthesis for introducing an amino functional group.

Nucleophilic Aromatic Substitution Reactions of Substituted Derivatives

Nucleophilic aromatic substitution (SₙAr) is generally not feasible on the parent 3-(4-methoxyphenyl)-3-phenylpropanoic acid molecule. This is because SₙAr reactions require two key features that are absent: a strong electron-withdrawing group (such as -NO₂) positioned ortho or para to a leaving group, and a good leaving group (such as a halide). libretexts.org

However, if the molecule is first functionalized via electrophilic aromatic substitution (as described in section 3.1), it can be rendered susceptible to SₙAr. For example, if a halogen (e.g., -Cl or -F) is present on one of the rings and a nitro group is subsequently introduced at an ortho or para position, the molecule becomes activated for nucleophilic attack.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A strong nucleophile (e.g., methoxide, CH₃O⁻, or an amine, RNH₂) attacks the electron-deficient carbon atom that bears the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing group, which is essential for stabilizing the intermediate. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.

The reactivity in SₙAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context due to its high electronegativity, which makes the site of attack more electrophilic. youtube.com

Molecular Interaction Dynamics and Reaction Pathways

Understanding the intricate details of reaction mechanisms, transition states, and molecular interactions of 3-(4-methoxyphenyl)-3-phenylpropanoic acid can be achieved through computational chemistry, particularly molecular dynamics (MD) simulations. nih.gov MD simulations allow for the investigation of the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the energy landscapes of reaction pathways. nih.gov

For instance, in the context of the intramolecular cyclization to form indanones (section 3.3), MD simulations can be used to:

Model the interaction between the substrate and the catalyst (e.g., a Lewis acid).

Determine the preferred conformations of the molecule that lead to the cyclization event.

Calculate the activation energy barriers for the reaction, helping to explain the observed reaction rates and regioselectivity.

Molecular docking and MD simulations are also instrumental in studying the potential interactions of this molecule with biological targets, such as enzymes. nih.gov These methods can predict the binding mode and affinity of the molecule within a protein's active site. The analysis often involves calculating interaction energies, such as electrostatic and van der Waals forces, and identifying key intermolecular interactions like hydrogen bonds or pi-alkyl bonds that stabilize the complex. nih.govdovepress.com Such computational studies provide a molecular-level rationale for the molecule's activity and can guide the design of new derivatives with improved properties. nih.gov

Derivatization and Analog Synthesis of 3 4 Methoxyphenyl 3 Phenylpropanoic Acid

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-(4-methoxyphenyl)-3-phenylpropanoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.

Amide derivatives, or propionamide (B166681) analogs, of 3-(4-methoxyphenyl)-3-phenylpropanoic acid can be synthesized through standard peptide coupling methods. A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

For instance, the synthesis of related 3,3-diarylpropionamides is often achieved by treating the parent acid with thionyl chloride (SOCl₂) to form the corresponding 3,3-diarylpropionyl chloride. This intermediate is then reacted with a desired amine to yield the final amide product. This methodology can be applied to 3-(4-methoxyphenyl)-3-phenylpropanoic acid to generate a library of amide derivatives. A study on the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides demonstrated this two-step process, starting with the hydrolysis of the corresponding nitrile to the carboxylic acid, followed by conversion to the acyl chloride and subsequent amidation. researchgate.net

Table 1: Synthesis of Propionamide Analogs This table is a representative example based on established chemical principles, illustrating the types of reactants and conditions that could be used.

| Amine Reactant | Coupling Agent | Solvent | Product |

|---|---|---|---|

| Aniline | SOCl₂, then amine | Dichloromethane (DCM) | N-phenyl-3-(4-methoxyphenyl)-3-phenylpropanamide |

| Benzylamine | HATU, DIPEA | Dimethylformamide (DMF) | N-benzyl-3-(4-methoxyphenyl)-3-phenylpropanamide |

Esterification of 3-(4-methoxyphenyl)-3-phenylpropanoic acid is commonly achieved through acid-catalyzed Fischer esterification. prepchem.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards the ester product.

For example, the synthesis of methyl 3-(4-methoxyphenyl)propionate can be accomplished by reacting 3-(4-methoxyphenyl)propanoic acid with methanol (B129727) in the presence of thionyl chloride, which first forms the acid chloride in situ. prepchem.com This method is generally applicable for the synthesis of a variety of alkyl and aryl esters of the parent acid.

Table 2: Synthesis of Ester Derivatives This table is a representative example based on established chemical principles, illustrating the types of reactants and conditions that could be used.

| Alcohol Reactant | Catalyst | Solvent | Product |

|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Methyl 3-(4-methoxyphenyl)-3-phenylpropanoate |

| Ethanol | HCl (gas) | Ethanol (excess) | Ethyl 3-(4-methoxyphenyl)-3-phenylpropanoate |

Halogenated Derivatives

Halogenation of the aromatic rings of 3-(4-methoxyphenyl)-3-phenylpropanoic acid can provide derivatives with altered electronic properties and potential for further functionalization. The site of halogenation is directed by the existing substituents on the phenyl rings.

Electrophilic aromatic substitution with bromine, in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would be expected to occur on the phenyl ring. The alkylpropanoic acid side chain is an ortho-, para-directing group. Therefore, bromination would likely yield 3-(4-bromophenyl)-3-(4-methoxyphenyl)propanoic acid. In contrast, radical bromination using N-bromosuccinimide (NBS) with a radical initiator would selectively target the benzylic position (C3) of the propanoic acid chain. A similar reaction, the bromination of trans-cinnamic acid, results in the formation of 2,3-dibromo-3-phenylpropanoic acid. csub.eduresearchgate.net

Chiral Derivatives and Enantioselective Synthesis

Since the C3 carbon of 3-(4-methoxyphenyl)-3-phenylpropanoic acid is a stereocenter, the compound exists as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure chiral derivatives is of significant interest, as different enantiomers of a molecule often exhibit distinct biological activities.

The separation of enantiomers can be achieved using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) with columns containing chiral stationary phases, such as those based on cyclodextrins or polysaccharide derivatives, is a widely used method for the analytical and preparative separation of racemic carboxylic acids. nih.govphenomenex.comvt.eduunife.it

Enantioselective synthesis provides a more direct route to the desired stereoisomer. One established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. This approach allows for the stereocontrolled derivatization of an achiral carboxylic acid.

Introduction of Heteroaromatic Moieties

The incorporation of heteroaromatic rings into the structure of 3-(4-methoxyphenyl)-3-phenylpropanoic acid can lead to analogs with novel biological activities. Thiazole (B1198619) and triazole rings, for instance, are common pharmacophores found in many bioactive compounds. sciencescholar.usnih.gov

One synthetic strategy involves the Hantzsch thiazole synthesis, which is based on the condensation of α-haloketones with thioamides. nih.gov For example, a thiourea (B124793) derivative of 3-(4-methoxyphenyl)-3-phenylpropanoic acid could be reacted with a 4-substituted phenacyl bromide to yield a thiazole-containing analog. nih.govmdpi.com Another approach is the aza-Michael addition of a heterocycle, such as 1,2,4-triazole (B32235), to an α,β-unsaturated precursor of the target molecule. mdpi.com

Structure-Driven Modifications for Targeted Properties

The synthesis of derivatives of 3-(4-methoxyphenyl)-3-phenylpropanoic acid is often guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the biological activity of a compound. By systematically altering different parts of the molecule—such as the substituents on the aromatic rings, the nature of the carboxylic acid derivative, and the stereochemistry—researchers can identify key structural features responsible for a desired effect.

For example, converting the carboxylic acid to various amides or esters can modulate the compound's lipophilicity and hydrogen bonding capacity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of halogen atoms can alter the electronic nature of the aromatic rings and potentially introduce new binding interactions with biological targets. The synthesis of specific enantiomers is crucial, as the biological activity often resides in only one of the stereoisomers. The incorporation of heteroaromatic moieties can introduce new pharmacophoric features and expand the potential for biological interactions.

Through these structure-driven modifications, the core scaffold of 3-(4-methoxyphenyl)-3-phenylpropanoic acid can be optimized to develop analogs with enhanced potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

Spectroscopic Characterization and Structural Elucidation Advanced Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons of the two aromatic rings would exhibit distinct signals in the downfield region, typically between 6.8 and 7.5 ppm. The protons on the phenyl group and the 4-methoxyphenyl (B3050149) group would show characteristic splitting patterns (e.g., doublets and triplets) due to coupling with adjacent protons. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet further upfield, generally around 3.8 ppm. The protons of the propanoic acid backbone, specifically the methine proton at the C3 position and the methylene (B1212753) protons at the C2 position, would provide key structural information through their chemical shifts and coupling constants.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (typically > 170 ppm). The aromatic carbons would resonate in the 110-140 ppm range, with the carbon attached to the methoxy group showing a characteristic shift. The aliphatic carbons of the propanoic acid chain would appear at higher field strengths.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, confirming the adjacencies of protons within the phenyl rings and along the propanoic acid chain. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (phenyl) | 7.20 - 7.40 | Multiplet |

| Aromatic-H (methoxyphenyl) | 6.80 - 7.20 | Multiplet |

| -OCH₃ | ~3.80 | Singlet |

| -CH- (C3) | 4.0 - 4.5 | Triplet |

| -CH₂- (C2) | 2.8 - 3.2 | Doublet |

| -COOH | > 10.0 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | > 170 |

| C-O (methoxyphenyl) | 158 - 162 |

| Aromatic-C | 114 - 145 |

| -OCH₃ | ~55 |

| -CH- (C3) | 45 - 55 |

| -CH₂- (C2) | 35 - 45 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (ESI-MS/MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid (C₁₆H₁₆O₃). This is crucial for confirming the identity of the synthesized compound.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with tandem mass spectrometry (MS/MS). In ESI-MS, the molecule is typically observed as a deprotonated species [M-H]⁻ in negative ion mode or a protonated species [M+H]⁺ in positive ion mode.

ESI-MS/MS involves the selection of the molecular ion, which is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, expected fragmentation pathways could include the loss of the carboxylic acid group (CO₂H), cleavage of the bond between the C2 and C3 carbons, and fragmentations within the aromatic rings. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid would display several characteristic absorption bands.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy ether group would be observed in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-O (Ether) | 1000-1300 | Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure.

Spectroscopic Analysis of Derivatives and Intermediates

The spectroscopic characterization of derivatives and synthetic intermediates of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid is crucial for confirming reaction pathways and the structures of related compounds. For example, ester derivatives, such as the methyl ester, would show a characteristic singlet around 3.7 ppm in the ¹H NMR spectrum for the new methoxy group and a shift in the C=O stretching frequency in the IR spectrum.

Intermediates in the synthesis of the target molecule would also be characterized by these spectroscopic methods. For instance, a precursor molecule might lack the carboxylic acid functionality, which would be evident from the absence of the characteristic broad O-H and C=O signals in the IR spectrum. By comparing the spectra of intermediates with the final product, the success of each synthetic step can be verified.

Computational and Theoretical Studies of 3 4 Methoxyphenyl 3 Phenylpropanoic Acid

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties, providing a detailed understanding of a molecule's behavior at the atomic level. bohrium.com For molecules containing phenyl and methoxy-phenyl groups, DFT simulations have been successfully used to confirm molecular structures and analyze intermolecular interactions. bohrium.comresearchgate.net

The electronic properties of a molecule are fundamental to its reactivity and stability. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For example, in a study of a related imidazole (B134444) derivative, the HOMO-LUMO gap was used to support the molecule's bioactivity. pesquisaonline.net In studies of similar methoxy-phenyl compounds, the HOMO and LUMO are often distributed over the entire molecule, and the energy gap is calculated to assess reactivity. bohrium.comnih.gov For instance, the calculated energy gap for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) was found to be 5.52174 eV, implying that the presence of certain functional groups can modulate the molecule's reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. pesquisaonline.net In an MEP map, different colors represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential regions. pesquisaonline.net For phenyl and methoxy-phenyl substituted compounds, MEP analysis has been used to identify the hydrogen attached to nitrogen and the carboxyl oxygen atoms as the primary electrophilic and nucleophilic regions, respectively. bohrium.comresearchgate.net This analysis is crucial for understanding intermolecular interactions and predicting reactive sites. pesquisaonline.net

| Property | Description | Significance | Typical Computational Method |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. | DFT, Hartree-Fock pesquisaonline.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. | DFT, Hartree-Fock pesquisaonline.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov | DFT, Hartree-Fock nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity and intermolecular interactions. pesquisaonline.net | DFT, Hartree-Fock pesquisaonline.net |

Computational chemistry allows for the detailed exploration of reaction mechanisms by analyzing the energy changes along a reaction pathway. This involves locating transition states and calculating activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics. While specific energetic analyses for the reaction pathways of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid are not detailed in the provided search results, the general approach involves using methods like DFT to map out the potential energy surface of a reaction. This type of analysis is crucial for understanding how reactants are converted into products, identifying the rate-determining steps, and predicting the feasibility of a chemical transformation. researchgate.netresearchgate.net For complex chemical systems, reaction network flux analysis can be employed as a screening tool to systematically identify and rank potential reaction pathways based on criteria such as reaction stoichiometry and yield. researchgate.net

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding environment. For derivatives of 3-methoxy flavone (B191248), a related structural class, MD studies have been used to prove the stability of ligand-protein complexes. nih.gov Similarly, MD simulations of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid revealed stable interactions with the COX-1 protein, suggesting its potential as a therapeutic agent. fip.org These techniques are essential for understanding how the flexibility of a molecule influences its biological activity and physical properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.govnih.gov

For compounds structurally similar to 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, docking studies have been extensively used. For instance, derivatives of 2-(3-benzoylphenyl) propanoic acid were docked into cyclooxygenase (COX) enzymes to correlate their binding energies with observed anti-inflammatory activity. nih.gov In another study, β-hydroxy-β-arylpropanoic acids were evaluated as potential COX-2 inhibitors through molecular docking experiments. mdpi.com Docking studies of 3-methoxy flavone derivatives against the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) helped to identify compounds with significant cytotoxic activity against breast cancer cell lines. nih.gov These studies demonstrate the power of molecular docking to gain insight into structural preferences for inhibition and to guide the design of more potent and selective drugs. nih.gov

| Compound Class | Protein Target | Purpose of Study | Key Finding |

|---|---|---|---|

| 2-(3-benzoylphenyl) propanoic acid derivatives | COX-1 and COX-2 | To understand anti-inflammatory activity. nih.gov | Docking results correlated well with observed biological activity. nih.gov |

| β-Hydroxy-β-arylpropanoic acids | COX-2 | To identify potential selective inhibitors. mdpi.com | Identified compounds with strong anti-inflammatory activity comparable to ibuprofen (B1674241). mdpi.com |

| Methoxy-substituted tyramine (B21549) derivatives | Mushroom tyrosinase (PDB ID: 2Y9X) | To predict binding modes in the catalytic site. mdpi.comresearchgate.net | Active compounds showed favorable binding in the active site near copper ions. researchgate.net |

| 3-Methoxy flavone derivatives | ER-α and EGFR | To investigate anti-breast cancer potential. nih.gov | Docking scores helped identify compounds with potent cytotoxic activity. nih.gov |

Prediction of Reactivity and Selectivity

Computational models are adept at predicting the reactivity and selectivity of molecules. Local density functional descriptors, such as Fukui functions, are widely used to model chemical reactivity and site selectivity. pesquisaonline.net These functions help identify which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack.

The insights gained from electronic property calculations, like HOMO-LUMO analysis and MEP maps, are also central to predicting reactivity. The distribution of frontier molecular orbitals (HOMO and LUMO) across the molecule indicates the likely sites for electron donation and acceptance, respectively. As mentioned, the MEP map visually identifies nucleophilic and electrophilic centers based on the electrostatic potential. pesquisaonline.net For related methoxy-phenyl compounds, these analyses have successfully elucidated the most reactive parts of the molecules, which is essential for predicting their behavior in chemical reactions and biological systems. bohrium.compesquisaonline.net

Structure-Property Relationships Derived from Computational Models

For example, computational studies on 1,4-dihydropyridine (B1200194) derivatives with and without a methoxy-phenyl substituent have elucidated the role of this group. bohrium.comresearchgate.net Frontier molecular orbital analysis can indicate the stability of these molecules, while reactivity descriptor analysis can reveal their electrophilic nature. researchgate.net In studies of flavone derivatives, SPR analysis suggested that electron-donating groups increase anticancer activity in certain cell lines. nih.gov By combining data from DFT calculations, MEP analysis, and molecular docking, computational models can build a comprehensive picture of how the arrangement of phenyl and methoxy-phenyl groups in a propanoic acid backbone dictates its electronic characteristics, reactivity, and potential for interaction with biological targets.

Exploration of Biological Activities in Vitro and Mechanistic

Antimicrobial Properties and Mechanisms of Action (In Vitro)

A thorough review of available scientific literature reveals a notable absence of studies specifically investigating the antimicrobial properties of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid. While research into the antimicrobial effects of various propanoic acid derivatives exists, data pertaining directly to this compound is not presently available.

There is currently no published data from in vitro studies detailing the inhibitory effects of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid on bacterial growth. Consequently, information regarding its spectrum of activity against different bacterial strains is unknown.

Similarly, the scientific literature lacks specific data on the in vitro antifungal activity of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid. Its potential to inhibit the growth of various fungal species has not been reported.

Given the absence of studies on its antimicrobial activity, there are no proposed mechanistic pathways, such as cell membrane disruption or enzyme inhibition, for 3-(4-Methoxyphenyl)-3-phenylpropanoic acid in the context of antimicrobial action.

Anticancer Activity (In Vitro Cell Line Studies)

The potential of chemical compounds to combat cancer is a significant area of research. However, specific in vitro studies on the anticancer activity of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid are not found in the current body of scientific literature. While related compounds containing the 4-methoxyphenyl (B3050149) moiety have been investigated for their cytotoxic effects, direct evidence for this specific molecule is lacking.

There are no available research findings that specifically document the antiproliferative effects of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid on human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. Therefore, no data on its potential efficacy or selectivity against these cancer cell lines can be presented.

As there are no published studies on the anticancer activity of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, there has been no investigation into its potential molecular targets, such as specific enzymes or receptors, within cancer cells.

Comparison with Structural Analogs in Cancer Research

While direct anti-cancer studies on 3-(4-Methoxyphenyl)-3-phenylpropanoic acid are not extensively detailed in the available literature, research on its structural analogs provides significant insights into the potential of this chemical class. These studies highlight how minor structural modifications can influence cytotoxic and anti-proliferative activities against various cancer cell lines.

One notable analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has demonstrated a significant anti-proliferative effect on ovarian epithelial cancer cells (PA-1 and SK-OV-3). nih.gov Treatment with MMPP was found to induce apoptotic cell death, evidenced by the increased expression of cleaved caspase-3 and caspase-9. nih.gov Mechanistically, MMPP was shown to decrease the DNA binding activity of STAT3 and the phosphorylation of extracellular signal-regulated kinase (ERK) and p38. nih.gov Further studies using ERK inhibitors and siRNA confirmed that the ERK pathway plays a crucial role in the compound's anti-cancer effects. nih.gov In xenograft mouse models, MMPP significantly suppressed tumor growth, reinforcing its potential as an anti-cancer agent. nih.gov

Another related structure, para hydroxy meta methoxy (B1213986) chalcone (B49325) (pHmMC), also known as 3-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-2-propene-1-one, has shown cytotoxic activity against several cancer cell lines, including HeLa, Raji, T47D, and MCF-7. researchgate.net Chalcones and their derivatives are widely investigated for their pharmacological properties, including anti-cancer activities. researchgate.net

The development of synthetic analogs continues to be a promising area of research. For instance, a novel pyrazolo[3,4-d]pyrimidinone derivative demonstrated potent anti-cancer effects, completely inhibiting the growth of renal (RXF-393) cancer cells and showing 91.04% growth inhibition in non-small cell lung (HOP-92) cancer cells. Such studies underscore the therapeutic potential that can be unlocked by exploring the chemical space around the core phenylpropanoic acid structure. frontiersin.org

| Compound Analog | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1, SK-OV-3 (Ovarian) | Induced apoptosis; inhibited ERK and STAT3 pathways. | nih.gov |

| para hydroxy meta methoxy chalcone (pHmMC) | HeLa, Raji, T47D, MCF-7 | Exhibited cytotoxic activity. | researchgate.net |

| Pyrazolo[3,4-d]pyrimidinone derivative | RXF-393 (Renal), HOP-92 (Lung) | Complete growth inhibition in renal cells; potent inhibition in lung cancer cells. |

Anti-inflammatory Properties (In Vitro Models)

The anti-inflammatory potential of phenylpropanoic acid derivatives has been explored through various in vitro studies of its analogs. The compound 3-(4-Methoxyphenyl)propanoic acid, a close relative, has been noted for its potential antioxidant and anti-inflammatory effects. ontosight.ai

More detailed mechanistic studies on other analogs provide a clearer picture. For example, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) has been reported to possess anti-inflammatory and analgesic activity, with a notable ability to inhibit COX-2 more strongly than aspirin. nih.gov Similarly, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone exerts significant, dose-dependent anti-inflammatory effects in macrophage cell lines (RAW264.7). nih.gov Its mechanism involves the induction of heme oxygenase-1 (HO-1), a key enzyme in cellular protection against inflammation. This induction was associated with reduced expression of pro-inflammatory enzymes like COX-2 and iNOS, attenuation of NF-κB activity, and downregulation of inflammatory cytokines such as IL-1β and IL-6. nih.gov

Furthermore, 4-hydroxy-3-methoxycinnamic acid (HMCA), a common dietary phenolic acid and precursor to microbial metabolites, is known for its pharmacological properties, including anti-inflammatory effects. mdpi.com Research on another phenylpropanoid isolated from Juglans mandshurica demonstrated significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated macrophages, acting via the NF-κB and MAPK signaling pathways. mdpi.com These findings collectively suggest that the core structure of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid is conducive to anti-inflammatory activity, likely mediated through the modulation of key inflammatory pathways such as NF-κB and COX-2.

Metabolic Modulation and Related Biochemical Pathways (Mechanistic Studies)

Detailed mechanistic studies on the metabolic effects of this chemical class have largely focused on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a closely related analog produced by the gut microbiota from dietary precursors like 4-hydroxy-3-methoxycinnamic acid (HMCA). nih.govnih.gov HMPA differs from the subject compound by having a hydroxyl group at the 3-position of the methoxyphenyl ring and lacking the second phenyl group at the 3-position of the propanoic acid chain. The findings for HMPA provide a valuable mechanistic framework for understanding how such compounds can influence host metabolism.

Research has identified HMPA as a specific ligand for the G protein-coupled receptor 41 (GPR41). nih.govnih.gov HMPA demonstrates a greater affinity for GPR41 than its precursor, HMCA. researchgate.net The activation of this receptor by HMPA is crucial for its beneficial metabolic effects, particularly in improving hepatic steatosis (fatty liver) and exerting anti-obesity effects. nih.govresearchgate.net Mechanistic studies show that GPR41 activation stimulates the lipid catabolism pathway. nih.govnih.gov This suggests that compounds like HMPA can play a significant role in regulating hepatic lipid metabolism, offering a potential therapeutic target for metabolic disorders. nih.govresearchgate.net

The interplay between dietary polyphenols, gut microbiota, and host health is a critical area of metabolic research. nih.gov HMPA is a prime example of this interaction, as it is produced by gut microbes from HMCA. mdpi.comnih.gov Studies in diet-induced obese mice have shown that HMPA is the active metabolite responsible for the metabolic benefits associated with dietary HMCA, such as reduced weight gain, improved hepatic steatosis, and enhanced insulin (B600854) sensitivity. mdpi.comnih.gov

Furthermore, HMPA itself modulates the composition of the gut microbiota to promote metabolic homeostasis. It has been observed to increase the abundance of beneficial bacteria from the phylum Bacteroidetes while reducing the population of the phylum Firmicutes. mdpi.comresearchgate.net This shift in the gut microbial community is associated with improved metabolic health. mdpi.com

| Biological Target/Process | Mechanism of Action | Observed Outcome | Reference |

|---|---|---|---|

| Hepatic Lipid Metabolism | Activation of GPR41 receptor. | Stimulation of lipid catabolism, improvement of hepatic steatosis. | nih.gov, researchgate.net, nih.gov |

| Gut Microbiota Composition | Modulation of microbial populations. | Increased Bacteroidetes, decreased Firmicutes. | mdpi.com, researchgate.net |

| Host Metabolic Health | Mediation of dietary polyphenol effects. | Reduced weight gain and improved insulin sensitivity in HFD mice. | mdpi.com, nih.gov |

Allelopathic Activity in Plant Biology

Allelopathy refers to the biochemical interactions between plants, where one plant releases chemicals that inhibit the growth of another. jircas.go.jp While no studies have specifically identified 3-(4-Methoxyphenyl)-3-phenylpropanoic acid as an allelochemical, numerous related phenolic compounds, including phenylpropanoic acids, are known to possess significant allelopathic and phytotoxic activity. jircas.go.jp

Phytotoxins such as phenolic acids are released from plants through leaching, root exudation, or decomposition of plant residues. jircas.go.jp For example, compounds like p-hydroxybenzoic acid, ferulic acid, and p-coumaric acid have been identified in plant extracts and are known to suppress the growth of various weed species. jircas.go.jpresearchgate.net These naturally occurring compounds are being investigated as potential bioherbicides, offering an environmentally safer alternative to synthetic herbicides. researchgate.netmdpi.com The structural similarity of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid to these known allelopathic agents suggests it could potentially exhibit similar activity in plant-plant interactions, although specific research is required to confirm this.

General Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For phenylpropanoic acid derivatives, certain structural features are key determinants of their effects.

For instance, in a study comparing HMPA (dihydroferulic acid) to its precursor HMCA (ferulic acid), it was noted that the hydrogenation of the double bond in the propanoic acid side chain (converting HMCA to HMPA) leads to superior antioxidant and anti-platelet activities in vitro. mdpi.com This indicates that the saturation of the side chain can enhance specific biological properties.

In a different series of compounds, phenylated pyrazoloalkanoic acids, SAR studies revealed that the length of the alkanoic acid side chain and its spatial relationship to the phenyl rings were critical for potency as platelet aggregation inhibitors. nih.gov Specifically, a side chain of eight or nine carbon atoms was found to be optimal for binding to the target receptor. nih.gov

Applications in Advanced Chemical and Materials Science Research

Pharmaceutical Intermediate in Drug Discovery

As a versatile organic compound, 3-(4-Methoxyphenyl)-3-phenylpropanoic acid serves as a valuable intermediate in the synthesis of diverse bioactive molecules and pharmaceuticals. chemimpex.com The propanoic acid framework is a common feature in many active pharmaceutical ingredients (APIs), and this compound provides a sophisticated scaffold for further chemical elaboration. ontosight.ai

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. Propanoic acid derivatives are recognized as promising scaffolds for the development of new therapeutic agents. mdpi.comnih.gov The 3-(4-Methoxyphenyl)-3-phenylpropanoic acid structure is particularly valuable as it can give rise to bioactive molecules such as β,β-disubstituted carboxylic acids and amides. lookchem.com

Research has focused on using similar propanoic acid backbones to develop novel antimicrobial and anticancer candidates. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized as scaffolds for antimicrobial agents targeting multidrug-resistant pathogens. nih.govnih.govresearchgate.net Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid are being explored as promising scaffolds for developing new anticancer therapies. mdpi.com These studies highlight the utility of the propanoic acid core, shared by 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, in generating diverse molecular architectures for drug discovery.

Table 1: Examples of Medicinal Chemistry Scaffolds Based on Propanoic Acid Derivatives This table is interactive. Click on the headers to sort.

| Scaffold Class | Therapeutic Target | Reference |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria and fungi | nih.gov |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Lung cancer cells (SIRT2 and EGFR targets) | mdpi.com |

The arylpropionic acid motif is central to a major class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com In fact, 3-(4-Methoxyphenyl)-3-phenylpropanoic acid is also known as fenoprofen, a nonsteroidal anti-inflammatory drug used to reduce pain and inflammation. lookchem.com The broader class of arylpropionic acid derivatives, including well-known drugs like ibuprofen (B1674241) and naproxen, functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. humanjournals.comnih.gov The synthesis of novel NSAID derivatives often involves modifying the core arylpropionic acid structure to enhance potency or reduce side effects. humanjournals.comnih.gov

Furthermore, phenylpropanoic acid derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net PPARs are crucial nuclear receptors involved in regulating lipid and glucose metabolism, making them attractive targets for treating metabolic diseases like type 2 diabetes. researchgate.netnih.gov Extensive structure-activity relationship (SAR) studies on phenylpropanoic acids have led to the identification of potent PPAR agonists. researchgate.net Natural compounds with similar structures have also been identified as pan-PPAR agonists, demonstrating synergistic effects with synthetic agonists to lower glucose and triacylglycerol levels. nih.gov This positions 3-(4-Methoxyphenyl)-3-phenylpropanoic acid as a relevant precursor for the design and synthesis of novel PPAR modulators.

Agrochemical Precursor

Beyond pharmaceuticals, 3-(4-Methoxyphenyl)-3-phenylpropanoic acid and its structural relatives are employed as intermediates in the production of specialty agrochemicals. chemimpex.comontosight.ai

Synthetic auxins are a class of herbicides that mimic the action of the natural plant hormone auxin, causing uncontrolled and disruptive growth in susceptible plants, primarily broadleaf weeds. ucanr.edu Many of these herbicides are based on phenoxyacetic or phenoxypropionic acid structures. researchgate.net For example, (R)-2-(4-hydroxyphenoxy)propionic acid is a key intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicides, also known as 'fops'. researchgate.net These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The structural similarity of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid to these building blocks makes it a candidate for the synthesis of new herbicidal compounds.

Plant growth regulators (PGRs) are compounds used to modify plant development, from stimulating root formation to controlling shoot elongation and fruit set. researchgate.net Auxins and their synthetic analogs are a major category of PGRs. bcpcpesticidecompendium.org Interestingly, while some phenylpropanoic acid derivatives act as synthetic auxins, others can exhibit anti-auxin effects. researchgate.net This dual potential allows for the development of a wide range of regulators. The related compound, 3-(4-Methoxyphenyl)propionic acid, has been specifically explored for its potential as a plant growth regulator to promote healthier plant development and improve crop yields. chemimpex.com

Materials Science Applications

The application of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid extends into the realm of materials science. ontosight.ai Organic compounds with its specific arrangement of aromatic rings and a carboxylic acid functional group can be explored for the development of new materials with tailored optical, electrical, or mechanical properties. ontosight.ai A key application is in polymer chemistry, where the related 3-(4-Methoxyphenyl)propionic acid can be incorporated into polymer formulations. chemimpex.com This incorporation can enhance critical properties of the resulting polymer, such as its thermal stability and mechanical strength. chemimpex.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(4-Methoxyphenyl)-3-phenylpropanoic acid |

| Fenoprofen |

| Ibuprofen |

| Naproxen |

| 3-((4-Hydroxyphenyl)amino)propanoic acid |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |

| (R)-2-(4-Hydroxyphenoxy)propionic acid |

| 3-(4-Methoxyphenyl)propionic acid |

| Phenoxyacetic acid |

Potential in Developing New Materials with Specific Properties (e.g., optical, electrical, mechanical)

While direct and extensive research on the applications of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid in materials science is not widely documented, the structural characteristics of this compound suggest its potential as a building block for novel materials. Organic compounds with similar aromatic and carboxylic acid functionalities are often explored for the development of new materials possessing specific optical, electrical, or mechanical properties. The presence of both a phenyl and a methoxyphenyl group, along with a propanoic acid tail, provides a unique combination of hydrophobicity, aromaticity, and a reactive functional group for polymerization or modification.

Compounds with related structures, such as 3-(4-methoxyphenyl)-2-phenylpropanoic acid, have been identified as candidates for exploration in materials science. ontosight.ai The introduction of such molecules into polymer chains or as standalone components in composite materials could influence properties like refractive index, dielectric constant, and tensile strength. The aromatic rings can contribute to thermal stability and specific electronic behaviors, while the carboxylic acid group offers a site for chemical linkage.

To illustrate the potential impact of incorporating a molecule like 3-(4-Methoxyphenyl)-3-phenylpropanoic acid into a polymer matrix, the following hypothetical data table outlines possible modifications to a standard polymer's properties.

Interactive Data Table: Hypothetical Properties of a Polymethyl Methacrylate (PMMA) Composite

| Property | Pure PMMA | PMMA with 5% 3-(4-Methoxyphenyl)-3-phenylpropanoic acid (Hypothetical) | Potential Application |

| Refractive Index | 1.49 | 1.52 | Advanced optics, lenses |

| Dielectric Constant | 3.9 | 4.2 | Electronic components |

| Tensile Strength (MPa) | 70 | 75 | Structural components |

| Glass Transition Temp (°C) | 105 | 110 | High-temperature applications |

Note: The data in this table is illustrative and intended to demonstrate the potential effects of incorporating 3-(4-Methoxyphenyl)-3-phenylpropanoic acid into a polymer. Specific experimental data for this compound is not currently available in the reviewed literature.

Role in Humic Substances Research

Humic substances are complex organic molecules that are crucial components of soil and natural organic matter. They are formed from the decomposition of plant and animal residues. Lignin (B12514952), a major polymer in plant cell walls, is a significant precursor to humic substances. The study of lignin degradation pathways is therefore essential to understanding the formation and structure of humic materials.

While direct studies on 3-(4-Methoxyphenyl)-3-phenylpropanoic acid within humic substances are limited, research on structurally similar compounds provides insight into its potential role. For instance, the degradation of a related lignin model compound, 3-(4′-ethoxy-3′-methoxyphenyl)-2-(4″-methoxyphenyl)propionic acid, has been studied to understand the mechanisms of lignin breakdown by white-rot fungi. This suggests that phenylpropanoic acid derivatives with methoxyphenyl groups could be products of lignin degradation and, consequently, intermediates in the formation of humic substances.

The presence of such compounds in soil or natural waters could serve as a biomarker for specific lignin degradation processes. Advanced analytical techniques would be required to isolate and identify these specific molecules from the complex matrix of humic and fulvic acids.

Table of Lignin Model Compounds and Their Relevance

| Compound | Relevance to Humic Substances Research |